Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate
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Overview
Description
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate is a benzofuran derivative with the molecular formula C13H15NO5 and a molecular weight of 265.26 g/mol . This compound is known for its versatility and high purity, making it a valuable chemical in various scientific and industrial applications .
Preparation Methods
The synthesis of Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate typically involves several steps. One common method includes the reaction of 5-amino-2-hydroxybenzoic acid with 2-methoxyethanol in the presence of a dehydrating agent to form the benzofuran ring . The resulting intermediate is then esterified with methanol to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits similar biological activities but with different structural features.
These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .
Biological Activity
Methyl 5-amino-3-(2-methoxyethoxy)benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula C13H15NO5 and a molecular weight of approximately 265.26 g/mol. Its structure features a benzofuran moiety with an amino group and a methoxyethoxy substituent, which may influence its biological activity.
Structural Comparison
The following table compares this compound with related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 5-amino-benzofuran-2-carboxylate | Benzofuran core with an amino group | Lacks methoxyethoxy substitution |
Ethyl 5-amino-benzofuran-2-carboxylate | Similar structure but ethyl instead of methyl | Different ester group affects solubility |
Methyl 3-amino-5-bromo-benzofuran-2-carboxylate | Brominated derivative with an amino group | Halogen substitution may alter biological activity |
Methyl 5-amino-benzothiophene-2-carboxylate | Contains thiophene instead of benzofuran | Potentially different pharmacological profile |
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit various biological activities, including antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. In studies, it demonstrated significant antimicrobial activity against Gram-positive cocci and Gram-negative rods, suggesting potential applications in treating infections .
Antiproliferative Effects
The antiproliferative activity of this compound has been investigated in various cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against breast cancer (MDA-MB-435) and lung cancer (A549) cell lines. The following table summarizes the IC50 values observed in different studies:
These findings suggest that modifications to the benzofuran structure can enhance antiproliferative activity, with specific substitutions leading to increased potency.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit key signaling pathways involved in inflammation and cell proliferation, including NF-kB and MAPK pathways .
Study on Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various benzofuran derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess the zone of inhibition, revealing promising results for further development as an antimicrobial agent .
Study on Antiproliferative Activity
A recent investigation into the antiproliferative effects of this compound demonstrated its efficacy against multiple cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment, showing that the compound significantly reduced cell proliferation in a dose-dependent manner .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 5-amino-3-(2-methoxyethoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO5/c1-16-5-6-18-11-9-7-8(14)3-4-10(9)19-12(11)13(15)17-2/h3-4,7H,5-6,14H2,1-2H3 |
InChI Key |
NGXNZJIGBHLXSG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
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